Bis(4-nitrophenyl) disulfide

Catalog No.
S561177
CAS No.
100-32-3
M.F
C12H8N2O4S2
M. Wt
308.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-nitrophenyl) disulfide

CAS Number

100-32-3

Product Name

Bis(4-nitrophenyl) disulfide

IUPAC Name

1-nitro-4-[(4-nitrophenyl)disulfanyl]benzene

Molecular Formula

C12H8N2O4S2

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C12H8N2O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H

InChI Key

KWGZRLZJBLEVFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])SSC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4,4'-dinitrodiphenyldisulfide, p-nitrophenyl disulfide

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SSC2=CC=C(C=C2)[N+](=O)[O-]

Molecular Structure Analysis

The key feature of bis(4-nitrophenyl) disulfide is its central disulfide bond (S-S) linking two aromatic rings. Each ring contains a nitro group (NO₂) attached to the para (4th) position. This structure gives the molecule several notable aspects:

  • Aromatic character: The presence of alternating double bonds in the rings grants aromatic stability, influencing reactivity.
  • Electron-withdrawing nitro groups: These groups pull electron density away from the ring and the S-S bond, affecting its reactivity.
  • Polarity: The molecule has a polar character due to the uneven distribution of electrons caused by the nitro groups.

Chemical Reactions Analysis

Synthesis

A common method for synthesizing bis(4-nitrophenyl) disulfide involves reacting p-nitrochlorobenzene with potassium xanthate in hot ethanol [].

Balanced Chemical Equation:

2C₄H₄NO₂Cl + K₂X → (C₄H₄NO₂S)₂ + 2KCl (X = xanthate)

Decomposition

Under high temperatures, the S-S bond can break, forming the corresponding sulfhydryl derivatives (thiophenols) [].

(C₄H₄NO₂S)₂ → 2C₄H₄NO₂SH

Other Reactions

Bis(4-nitrophenyl) disulfide can participate in various reduction reactions, where the S-S bond is cleaved by reducing agents.

Physical and Chemical Properties

  • Melting Point: 156-157 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in glacial acetic acid, insoluble in water []
  • Stability: Relatively stable under ambient conditions but decomposes at high temperatures [].

Mechanism of Action (Not Applicable)

Currently, there is no documented research on the specific mechanism of action of bis(4-nitrophenyl) disulfide in biological systems.

Bis(4-nitrophenyl) disulfide may pose some health hazards. While specific data is limited, its nitro groups suggest potential concerns:

  • Toxicity: Nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact [].
  • Skin and eye irritation: Direct contact might cause irritation [].
, primarily due to the presence of the disulfide bond. Notable reactions include:

  • Reduction Reactions: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the nitrophenyl groups.
  • Oxidative Reactions: It can also engage in oxidation reactions, forming sulfonic acids or sulfoxides under certain conditions .

Research indicates that bis(4-nitrophenyl) disulfide exhibits biological activity, particularly in the realm of antimicrobial and anticancer properties. Its ability to generate reactive oxygen species may contribute to its cytotoxic effects against various cancer cell lines. Moreover, its interactions with thiol-containing biomolecules suggest potential applications in redox biology and therapeutic development .

Several methods have been developed for synthesizing bis(4-nitrophenyl) disulfide:

  • Direct Synthesis from 4-Nitrophenol: This involves the reaction of 4-nitrophenol with sulfur dichloride or other sulfur sources under controlled conditions.
  • Oxidation of Thiol Precursors: Thiols can be oxidized using oxidizing agents like hydrogen peroxide or iodine to form the disulfide.
  • Electrophilic Aromatic Substitution: This method utilizes electrophilic substitution reactions on aromatic rings to introduce the nitro groups before forming the disulfide bond .

Bis(4-nitrophenyl) disulfide finds applications across various fields:

  • Chemical Reagent: It serves as a versatile reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
  • Antimicrobial Agent: Its biological properties make it a candidate for developing new antimicrobial agents.
  • Research Tool: Used in studies related to redox reactions and thiol chemistry, it helps elucidate mechanisms involving sulfur compounds .

Studies on bis(4-nitrophenyl) disulfide have focused on its interactions with biological molecules, particularly proteins and enzymes containing thiol groups. These interactions can lead to modifications that affect protein function, making it a useful tool in biochemical research. Investigations into its binding affinities and reaction kinetics provide insights into its potential therapeutic applications .

Several compounds share structural similarities with bis(4-nitrophenyl) disulfide, including:

Compound NameFormulaKey Features
4-Nitrophenyl disulfideC_{12}H_{10}N_{2}O_{4}S_{2}Similar structure but lacks one nitro group
Bis(2-nitrophenyl) disulfideC_{12}H_{10}N_{2}O_{4}S_{2}Variants in position of nitro groups
Bis(phenyl) disulfideC_{12}H_{10}S_{2}Lacks nitro groups, different reactivity

Uniqueness of Bis(4-nitrophenyl) Disulfide

The uniqueness of bis(4-nitrophenyl) disulfide lies in its specific arrangement of nitro groups on the aromatic rings, which enhances its reactivity and biological activity compared to similar compounds. Its ability to participate in both oxidation and reduction reactions makes it particularly versatile for applications in organic synthesis and medicinal chemistry .

XLogP3

3.7

UNII

F16G70DEUU

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

100-32-3

Wikipedia

4,4'-dinitrodiphenyl disulfide

General Manufacturing Information

Disulfide, bis(4-nitrophenyl): ACTIVE

Dates

Modify: 2023-08-15

[ANTIFUNGAL ACTIVITY OF 2,2'-DICARBAMIDO-4,4'-DINITRODIPHENYLDISULFIDES AND OF 5-NITRO-1,2-BENZOISOTHIAZOLONES]

R PONCI, A BARUFFINI, F GIALDI
PMID: 14139476   DOI:

Abstract




Use of p-nitrophenyl disulfide to measure reductive capacity of intact cells

C Gitler, M Londner
PMID: 7651206   DOI: 10.1016/0076-6879(95)51130-x

Abstract




4,4'-Dinitrodiphenyldisulfides of different charge type as probes for the electrostatic environment of sulfhydryl groups

G Legler
PMID: 1174562   DOI: 10.1016/0005-2795(75)90323-2

Abstract

5,5'-Dithiobis-(2-nitro-N-trimethylbenzyl ammonium iodide) (I) and 5,5'-dithiobis-(2-nitro-N-2'-hydroxyethyl benzamide) (II) were synthesized as positively charged and neutral analogs of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) (III). Their reaction rates with a variety of thiols with different charge showed that sulfhydryl groups with no charge react about 25 times more rapidly with I than with III. A positive charge removed three single bonds from the sulfhydryl group decreases this ratio to about 3.5 to 1 while a negative charge within three single bonds increases it to 120 to 1. The reactivity of II was much higher than that of III but smaller than that of I. Comparison of the rates at 15 and 25 degrees C gave activation enthalpies (10.6-17.4 kcal/mol) that did not depend in a clear-cut way on the charge of the reacting species. Measurements at different salt concentrations showed an enhancement of the differences between I, II, and III at low ionic strength and a leveling effect of added salt.


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